molecular formula C19H19NO3S B11390669 4-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

4-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11390669
M. Wt: 341.4 g/mol
InChI Key: OGQXIXWDTJZSMA-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with ethoxy, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Substitution Reactions: The furan and thiophene groups are introduced through nucleophilic substitution reactions. For example, the benzamide can be reacted with furan-2-ylmethylamine and thiophen-2-ylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the thiophene group, which may affect its chemical and biological properties.

    4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the furan group, which may influence its reactivity and applications.

    N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group, potentially altering its solubility and stability.

Uniqueness

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan and thiophene groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H19NO3S/c1-2-22-16-9-7-15(8-10-16)19(21)20(13-17-5-3-11-23-17)14-18-6-4-12-24-18/h3-12H,2,13-14H2,1H3

InChI Key

OGQXIXWDTJZSMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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